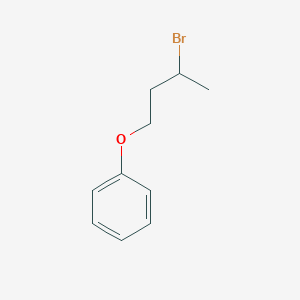

3-Bromobutoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromobutoxybenzene is a chemical compound with the molecular formula C10H13BrO. It has a molecular weight of 229.12 and its IUPAC name is (3-bromobutoxy)benzene .

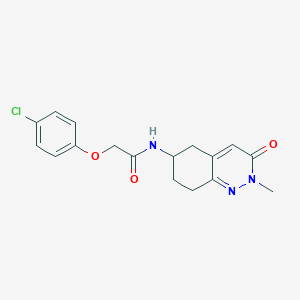

Molecular Structure Analysis

The molecular structure of 3-Bromobutoxybenzene has been optimized using methods such as Density Functional Theory . The time-dependent density functional theory (TD-DFT) approach is used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Wissenschaftliche Forschungsanwendungen

Synthesis of l-Chiro-Inositol Derivatives

3-Bromobutoxybenzene derivatives have been utilized in the synthesis of complex organic molecules. For example, a study describes the synthesis of 3,4-diamino-3,4-dideoxy-l-chiro-inositol, a compound with potential biological activity, starting from bromobenzene through a chemoenzymatic approach involving key steps like vinyl aziridine opening catalyzed by tetrabutylammonium fluoride (B. Paul, E. Hobbs, Pablo Buccino, T. Hudlický, 2001).

Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, alkoxybenzenes including derivatives of 3-Bromobutoxybenzene have been used for direct chain end functionalization of polymers. This application is crucial for the development of materials with tailored properties (D. Morgan, Nemesio Martínez-Castro, R. Storey, 2010).

Electrochemical Studies

Electrochemical oxidation of bromobenzoic acids, closely related to 3-Bromobutoxybenzene, has been studied on Pt electrodes. These studies provide insights into the electrochemical behavior of brominated aromatic compounds, which are essential for understanding their reactivity and potential applications in electrochemical sensors and devices (Yeun-Joong Yong, 2013).

Catalysis and Organic Transformations

The use of brominated compounds in catalytic processes has been explored, where bromobenzene derivatives serve as key intermediates in reactions such as the Heck reaction. These studies contribute to the field of synthetic organic chemistry by providing efficient pathways for the synthesis of complex molecules (L. Aslanov, P. M. Valetskii, V. Zakharov, Yury A. Kabachii, S. Y. Kochev, B. V. Romanovskii, A. Yatsenko, 2008).

Environmental Studies

Research on brominated compounds like 3-Bromobutoxybenzene also extends to environmental science, where their degradation and transformation products are studied to assess their impact on ecosystems and human health. For instance, the degradation products of benzophenone-3 in chlorinated seawater pools were identified to understand the formation of potentially harmful byproducts (Tarek Manasfi, V. Storck, S. Ravier, C. Demelas, B. Coulomb, J. Boudenne, 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-bromobutoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEMKPZQOPUIBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC1=CC=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromobutoxybenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-cyclopropylacetamide](/img/structure/B2739131.png)

![Methyl 5-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-3-isobutoxy-1-benzothiophene-2-carboxylate](/img/structure/B2739133.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B2739134.png)

![3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B2739135.png)

![1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid](/img/structure/B2739140.png)

![N-(2,6-difluorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2739142.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2739143.png)

![(E)-5-((1R,3R,6S)-2,3-Dimethyltricyclo[2.2.1.02,6]heptan-3-yl)-2-methylpent-2-enoic acid](/img/structure/B2739146.png)

![N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2739147.png)